1-(4-CHLOROBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE
Description
1-(4-Chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a piperidine-4-carboxamide scaffold via a sulfonyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-15-1-4-17(5-2-15)29(25,26)23-9-7-14(8-10-23)20(24)22-16-3-6-18-19(13-16)28-12-11-27-18/h1-6,13-14H,7-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCFRRYAHXIEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a synthetic organic compound with potential biological activities. Its unique structure combines a piperidine moiety with a chlorobenzenesulfonyl group and a benzodioxin system, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 422.91 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H21ClN2O5S |
| Molecular Weight | 422.91 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
Antibacterial Activity
Studies have shown that related sulfonamide compounds possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Potential
Compounds bearing the chlorobenzenesulfonyl moiety have demonstrated anticancer properties in vitro. For instance, a related compound was effective against colorectal cancer cell lines (SW480 and HCT116), exhibiting IC50 values as low as 0.12 μM . This suggests that the target compound may also have potential in cancer therapy.
Enzyme Inhibition
The compound’s structure suggests potential as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could lead to increased acetylcholine levels.
- Urease : Inhibition could be beneficial in treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
Recent studies have synthesized derivatives of the piperidine framework and evaluated their biological activity through various assays:
- Antibacterial Screening : Compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness.
- Enzyme Inhibition Studies :
- Molecular Docking Studies :
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably, certain derivatives have demonstrated moderate inhibitory effects against acetylcholinesterase and α-glucosidase enzymes. For instance:
- Acetylcholinesterase Inhibition : Two derivatives exhibited IC50 values of 26.25 μM and 58.13 μM, indicating their potential in treating conditions like Alzheimer's disease where acetylcholine regulation is crucial.
- α-Glucosidase Inhibition : Other derivatives showed IC50 values of 74.52 μM and 83.52 μM, suggesting their applicability in managing diabetes by regulating carbohydrate metabolism .
Therapeutic Applications
The compound's structure suggests several therapeutic applications:
Alzheimer's Disease
Due to its ability to inhibit acetylcholinesterase, the compound may be beneficial in developing treatments for Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which is often deficient in Alzheimer's patients.
Diabetes Management
The moderate inhibition of α-glucosidase indicates that the compound could be explored as a potential treatment for diabetes. By slowing down carbohydrate absorption in the intestines, it may help manage blood glucose levels effectively.
Case Study 1: Alzheimer’s Research
In a study published in PubMed, researchers synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides and evaluated their efficacy against acetylcholinesterase. The promising results from this study indicate that modifications to the piperidine structure can enhance inhibitory activity, paving the way for more effective Alzheimer’s therapies .
Case Study 2: Diabetes Research
Another study focused on the α-glucosidase inhibitory properties of similar compounds derived from the same synthetic pathway. The findings suggested that these compounds could serve as lead candidates for developing new antidiabetic medications, particularly for patients who require alternative therapies to existing α-glucosidase inhibitors like Acarbose .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Substituent Positioning : The target compound’s 4-chlorophenyl group contrasts with Y050-1521 (5-chloro-2-ethoxy) and Y050-2209 (3-chloro-4-ethoxy). Ethoxy groups may enhance solubility but reduce electrophilicity compared to chloro substituents.
- Piperidine Carboxamide Position : Y050-2209’s 3-carboxamide vs. the target’s 4-carboxamide may alter conformational flexibility and target binding .
Functional Analogues with Benzodioxin Subunits
Anti-inflammatory Carboxylic Acid Derivatives
Antihepatotoxic Flavonoid Derivatives
- 3',4'-(1",4"-Dioxino)flavone (4f) (): Demonstrated hepatoprotective effects comparable to silymarin, attributed to the 1,4-dioxane ring’s ability to stabilize free radicals. This highlights the benzodioxin/dioxane scaffold’s versatility in diverse therapeutic applications .
Key Research Findings and Implications
Lipoxygenase Inhibition
Compounds 5c and 5e () showed moderate lipoxygenase inhibition, though their IC50 values were ~4-fold lower than Baicalein. The target compound’s 4-chlorobenzenesulfonyl group may enhance enzyme interaction via halogen bonding, but its efficacy remains speculative without direct data .
Antibacterial Activity
Sulfonamide derivatives in displayed variable antibacterial effects, with only select compounds (e.g., 3, 5c, 5e) showing activity.
Anti-inflammatory Potential
The benzodioxin-acetic acid derivative () and silymarin-inspired flavonoids () underscore the scaffold’s anti-inflammatory utility. The target compound’s sulfonamide group may offer complementary mechanisms (e.g., COX/LOX dual inhibition) warranting further study .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and carboxamide formation. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Coupling : Introducing the 2,3-dihydro-1,4-benzodioxin-6-amine moiety via nucleophilic substitution or amide bond formation using coupling agents like HATU or EDCI .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) ensure high purity (>95%). Reaction progress is monitored via TLC and NMR .
Advanced: How can molecular docking and QSAR studies enhance the prediction of biological targets for this compound?
Answer:
Computational approaches are critical for target identification:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., carbonic anhydrase or dopamine D3 receptors) based on structural analogs . Focus on sulfonamide and carboxamide groups, which often bind catalytic zinc ions or hydrophobic pockets .
- QSAR : Develop models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate with experimental IC50 data from enzyme inhibition assays .
- Contradiction Resolution : Address discrepancies between computational predictions and experimental results by refining force fields or incorporating solvation effects .
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.2–7.6 ppm) and piperidine CH2 groups (δ 1.4–3.5 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity and molecular weight (e.g., m/z 470–471 for dichlorobenzyl analogs) .
Advanced: How should researchers resolve contradictory data on this compound’s enzyme inhibition potency across studies?
Answer:
- Methodological Audit : Compare assay conditions (pH, temperature, substrate concentration). For example, carbonic anhydrase assays require CO2 saturation, which varies between labs .
- Control Experiments : Test known inhibitors (e.g., acetazolamide) under identical conditions to validate assay reproducibility .
- Data Normalization : Use relative inhibition (%) instead of absolute IC50 values if batch-to-batch compound purity differs .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition : Carbonic anhydrase isoform assays (e.g., CA-II or CA-IX) using stopped-flow CO2 hydration .
- Cellular Uptake : Fluorescence microscopy with labeled analogs (e.g., FITC conjugates) in cancer cell lines .
- Cytotoxicity : MTT assays in HEK-293 or HeLa cells, noting IC50 values and selectivity indices .
Advanced: What strategies optimize pharmacokinetic properties through structural modification?
Answer:
- Bioisosteric Replacement : Replace the chlorobenzenesulfonyl group with trifluoromethylsulfonyl to enhance metabolic stability .
- Prodrug Design : Introduce ester moieties at the carboxamide to improve oral bioavailability .
- Permeability Enhancement : Modify the piperidine ring with methyl groups to reduce polarity (ClogP optimization) .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC analysis .
- Plasma Stability : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify degradation via LC-MS .
Advanced: What role does X-ray crystallography play in elucidating its binding mode?
Answer:
- Co-crystallization : Grow crystals with target proteins (e.g., CA-II) using vapor diffusion. Resolve structures at <2.0 Å resolution to identify hydrogen bonds between sulfonamide and Thr199/Glu106 residues .
- Electron Density Maps : Validate ligand orientation and occupancy, addressing discrepancies in docking studies .
Basic: How are structure-activity relationships (SAR) systematically investigated?
Answer:
- Analog Synthesis : Prepare derivatives with substitutions on the benzodioxin (e.g., methoxy, nitro) or piperidine (e.g., methyl, fluorine) .
- Biological Profiling : Test analogs in parallel assays (enzyme inhibition, cytotoxicity) to correlate substituents with activity .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
